molecular formula C22H16O4S B2442468 (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate CAS No. 622363-49-9

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate

Cat. No.: B2442468
CAS No.: 622363-49-9
M. Wt: 376.43
InChI Key: APPSQMNEXOPYLF-UNOMPAQXSA-N
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Description

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate is a useful research compound. Its molecular formula is C22H16O4S and its molecular weight is 376.43. The purity is usually 95%.
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Properties

IUPAC Name

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O4S/c1-13-3-5-15(6-4-13)22(24)25-16-7-8-17-18(11-16)26-19(21(17)23)12-20-14(2)9-10-27-20/h3-12H,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPSQMNEXOPYLF-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CS4)C)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CS4)C)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate is a complex organic compound belonging to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound includes a benzofuran core and a thiophene moiety, contributing to its potential bioactivity. The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₉H₁₈O₄S
Molecular Weight342.41 g/mol
CAS Number929413-54-7

Synthesis

The synthesis typically involves multi-step organic reactions, including the condensation of 3-methylthiophene derivatives with benzofuran precursors under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, followed by various oxidation or reduction steps to achieve desired functional groups.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effective inhibition against various bacterial strains. For instance, a study reported a minimum inhibitory concentration (MIC) of 50 µg/mL against common pathogens .

Anticancer Properties

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in vitro, indicating its potential as an anti-inflammatory agent .

The biological effects of this compound are likely mediated through interactions with specific molecular targets. It may bind to enzymes or receptors involved in key signaling pathways, thereby modulating their activity. The exact molecular targets remain to be fully elucidated but are under investigation in ongoing research .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzofuran derivatives found that (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In another research effort focusing on anticancer properties, the compound was tested against multiple cancer cell lines. Results indicated that it inhibited cell growth effectively with IC50 values ranging from 5 to 15 µM across different cell types, showcasing its potential for further development into therapeutic agents .

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